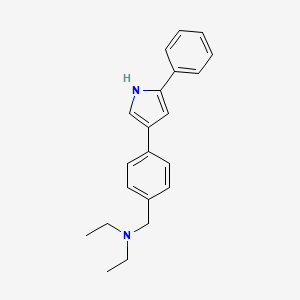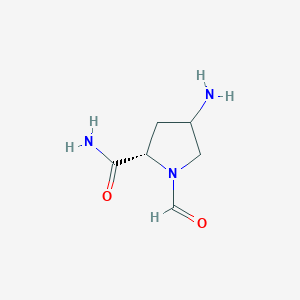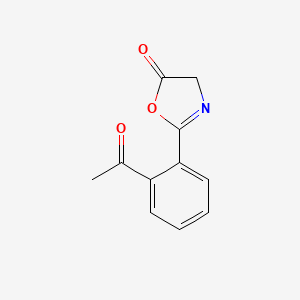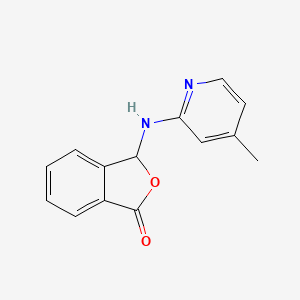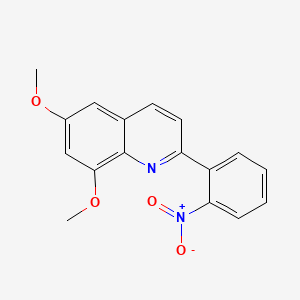
2-Phenyl-1-(1h-pyrazol-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1-(1h-pyrazol-4-yl)ethanone is an organic compound with the molecular formula C11H10N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(1h-pyrazol-4-yl)ethanone typically involves the reaction of phenylhydrazine with acetylacetone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid at reflux temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-1-(1h-pyrazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Pyrazole carboxylic acids.
Reduction: 2-Phenyl-1-(1h-pyrazol-4-yl)ethanol.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
2-Phenyl-1-(1h-pyrazol-4-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1-(1h-pyrazol-4-yl)ethanone is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenyl-1H-pyrazol-4-yl)methanone
- 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride
- 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
Uniqueness
2-Phenyl-1-(1h-pyrazol-4-yl)ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl group and a pyrazole ring makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
112675-13-5 |
|---|---|
Fórmula molecular |
C11H10N2O |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
2-phenyl-1-(1H-pyrazol-4-yl)ethanone |
InChI |
InChI=1S/C11H10N2O/c14-11(10-7-12-13-8-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,12,13) |
Clave InChI |
BJFODKFXQZWCDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)C2=CNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


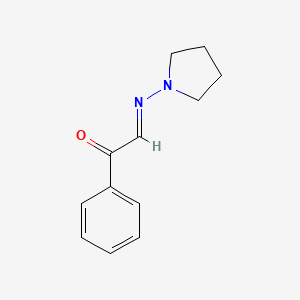
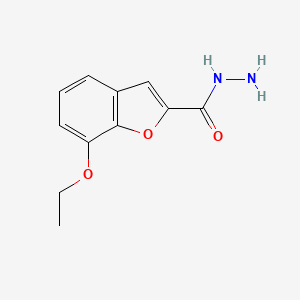


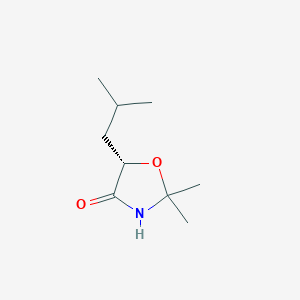
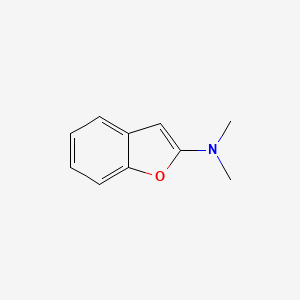
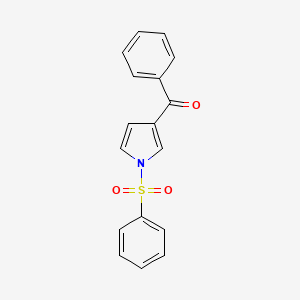
![N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B12880527.png)
![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(Diisopropylphosphine)](/img/structure/B12880539.png)
